molecular formula C9H9Cl2N B1314148 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-56-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1314148
CAS RN: 89315-56-0
M. Wt: 202.08 g/mol
InChI Key: QCSLOZFEMQTPJA-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a solid substance at room temperature . The compound has a molecular weight of 202.08 .


Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . It has a molecular weight of 202.08 . The compound is stored in a refrigerator .

Scientific Research Applications

Enzyme Inhibition

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an enzyme inhibitor. Specifically, it is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition might have therapeutic utility, suggesting its potential in managing conditions related to epinephrine activity (Demarinis et al., 1981).

Synthesis and Modification

Recent advances in the synthesis and functionalization of 1,2,3,4-tetrahydroisoquinoline have been noted, with particular focus on C(1)-functionalization. This process is significant for the creation of derivatives that have varied biological activities and can act as precursors for various alkaloids (Kaur & Kumar, 2020). Additionally, novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been developed, expanding the range of potential medicinal applications (Liu et al., 2015).

Metabolism Study

Investigations into the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a closely related compound, reveal significant insights into the metabolic pathways of these compounds in different species, such as rats and dogs. Understanding these pathways is crucial for determining the potential therapeutic uses of these compounds (Hwang et al., 1981).

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline derivatives have been discovered to exhibit antiglioma activity. Specific derivatives selectively blocked the growth of C6 glioma while leaving normal astrocytes relatively unaffected. This discovery has implications for the development of cancer treatments, particularly for glioma (Mohler et al., 2006).

Anticancer Potential

Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer properties. These compounds, with modifications in the phenyl ring, have shown cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).

Aromatization Study

Research has also been conducted on the in vitro aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, exploringoxidative reactions catalyzed by microsomal enzymes. This study provides insights into the metabolic pathways and potential pharmacokinetic profiles of tetrahydroisoquinoline derivatives (Fong & Hwang, 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLOZFEMQTPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503768
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

89315-56-0
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ST Rajan, S Eswaraiah, GV Reddy, K Rajashekar - 2021 - tdcommons.org
The present invention provides a process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5, 7-dichloro-1, 2, 3, 4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl) …
Number of citations: 1 www.tdcommons.org
C Locher - Synthetic Communications, 2001 - Taylor & Francis
N,N-Bis(benzotriazol-1-ylmethyl)-β-phenylethylamines 3 are cyclised intramolecularly in conc. H 2 SO 4 to the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines …
Number of citations: 10 www.tandfonline.com
W Xu, X Gong, A Odilov, T Hu, X Jiang… - … Process Research & …, 2021 - ACS Publications
The development of an industrially scalable synthetic route for 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid (1), a key starting material for lifitegrast, is described. This route …
Number of citations: 3 pubs.acs.org
GL Jiang, XK Wang, XF Xiao, Y Liu - Pharmaceutical Fronts, 2023 - thieme-connect.com
Benzofuran-6-carboxylic acid 2 and 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 21 are two key intermediates for the synthesis of lifitegrast (1). …
Number of citations: 2 www.thieme-connect.com
BVS Kumar, YM Khetmalis, A Nandikolla… - Chemistry & …, 2023 - Wiley Online Library
A series of novel 2‐substituted‐5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carbohydrazide were designed, synthesized and structures were confirmed by analytical methods, viz., 1 …
Number of citations: 2 onlinelibrary.wiley.com
YM Khetmalis, B Shree, BVS Kumar… - Journal of Molecular …, 2023 - Elsevier
A series of novel tetrahydroisoquinoline (THIQ) compounds were synthesized and evaluated as histone deacetylase 6 (HDAC 6) inhibitors. The compounds are designed based on …
Number of citations: 3 www.sciencedirect.com
YM Khetmalis, A Nandikolla, BK Kumar… - Chemistry & …, 2023 - europepmc.org
A series of novel 2-substituted-5, 7-dichloro-1, 2, 3, 4-tetrahydroisoquinoline-6-carbohydrazide were designed, synthesized and structures were confirmed by analytical methods viz., 1H …
Number of citations: 0 europepmc.org
A Nandikolla, YM Khetmalis, GPV Sangeetha… - New Journal of …, 2023 - pubs.rsc.org
We designed, synthesized, and tested twenty-six novel tetrahydroisoquinoline carbohydrazide compounds for their anti-mycobacterial activity. Utilizing mass spectrometry, 1H NMR, …
Number of citations: 0 pubs.rsc.org
A Kumar, RK Chalannavar - Analytical Chemistry Letters, 2022 - Taylor & Francis
Lifitegrast API was subjected to forced degradation studies under various conditions of hydrolysis (acidic, alkaline, and neutral/water), oxidation, photolysis, and thermal as prescribed …
Number of citations: 2 www.tandfonline.com
G Du, W Du, Y An, M Wang, F Hao, X Tong… - Medicinal Chemistry …, 2022 - Springer
The interaction between Lymphocyte function-associated antigen 1 (LFA-1) and intercellular-adhesion molecule-1 (ICAM-1) plays important roles in the cell-mediated immune response …
Number of citations: 2 link.springer.com

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